(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone

Description

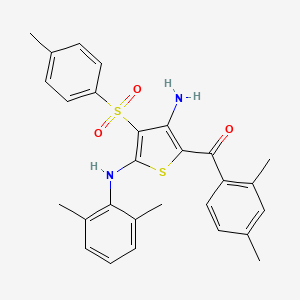

This compound features a thiophene core substituted with:

- 5-((2,6-Dimethylphenyl)amino group): Introduces steric bulk and lipophilicity.

- 4-Tosyl (toluenesulfonyl) group: Provides electron-withdrawing effects and stability.

- (2,4-Dimethylphenyl)methanone: A hydrophobic aromatic moiety influencing molecular planarity and binding interactions.

Its molecular formula is approximately C₃₃H₃₃N₃O₂S₂ (calculated molecular weight ~604 g/mol). The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via multi-site interactions .

Properties

IUPAC Name |

[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O3S2/c1-16-9-12-21(13-10-16)35(32,33)27-23(29)26(25(31)22-14-11-17(2)15-20(22)5)34-28(27)30-24-18(3)7-6-8-19(24)4/h6-15,30H,29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGNPSUISTFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=CC=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule with potential biological applications. Characterized by its unique functional groups, this compound has been the subject of various studies aimed at understanding its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a thiophene ring substituted with amino and tosyl groups, which are crucial for its biological interactions. The IUPAC name is:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H26N2O3S2 |

| Molecular Weight | 482.64 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism often involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.

- Receptor Binding : It can bind to receptors, altering their function and influencing cellular responses.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For example:

- Study on MCF-7 and HepG2 Cells : A study demonstrated that related compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2). The IC50 values indicated higher potency against MCF-7 cells compared to HepG2 cells .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit certain enzymes that are crucial in metabolic pathways. For instance:

- Cyclooxygenase (COX) Inhibition : Similar thiophene derivatives have shown promise as COX inhibitors, which are important in inflammation and pain management.

Case Studies

- Case Study on Anticancer Properties : In a comparative study, several thiophene derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the amino and tosyl groups significantly affected the cytotoxicity profiles against various cancer cell lines .

- Mechanistic Insights : Another study focused on the interaction between thiophene derivatives and specific protein targets. The findings suggested that these compounds could disrupt protein-protein interactions critical for cancer cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Sulfonyl and Aryl Substituents

Compound A : (3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone

- Key Differences :

- 4-Phenylsulfonyl vs. 4-tosyl : The absence of methyl groups on the sulfonyl phenyl ring reduces steric hindrance.

- 4-Fluorophenyl vs. 2,4-dimethylphenyl : Fluorine increases electronegativity, enhancing dipole interactions but reducing lipophilicity compared to methyl groups.

- Impact : Compound A may exhibit altered binding kinetics in biological systems due to reduced steric bulk and increased polarity .

Compound B : 3-(Benzenesulfonyl)-5-(2,4-Dimethylbenzoyl)-N²-(3-Methoxyphenyl)thiophene-2,4-diamine

- Key Differences: 3-Methoxyphenylamino vs. 2,4-Dimethylbenzoyl vs. 2,4-dimethylphenylmethanone: The ketone group’s position affects electronic distribution on the thiophene ring.

- Impact : Compound B’s methoxy group may enhance interactions with polar protein residues, while the benzoyl group could increase π-π stacking .

Heterocyclic Core Variants

Compound C : 3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone

- Key Differences: Thieno[2,3-b]pyridine core vs. thiophene: The fused pyridine ring introduces aromatic nitrogen, altering electron density and basicity. 2,4-Dichlorophenyl vs. 2,4-dimethylphenyl: Chlorine atoms increase electronegativity and metabolic stability but reduce solubility.

- Impact : Compound C’s nitrogen-rich core may improve binding to nucleic acids or metal ions, while chlorine substituents enhance resistance to oxidative degradation .

Compound D : (4-Amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone

Functional Group Modifications

Compound E : 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

- Key Differences: Trifluoroethanone vs. methanone: The CF₃ group increases electronegativity and metabolic stability. Dimethylaminophenyl vs. 2,4-dimethylphenyl: The amino group introduces basicity, affecting pH-dependent solubility.

- Impact : Compound E’s trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration .

Compound F : (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone

- Key Differences: 4-Phenoxyphenyl vs. 4-tosyl: The ether linkage increases flexibility and reduces steric hindrance. Dimethylamino vs. amino: Dimethylation eliminates hydrogen-bond donor capacity, reducing polar interactions.

- Impact: Compound F’s phenoxy group may improve binding to hydrophobic enzyme pockets, but reduced hydrogen bonding could lower affinity .

Data Tables: Structural and Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.